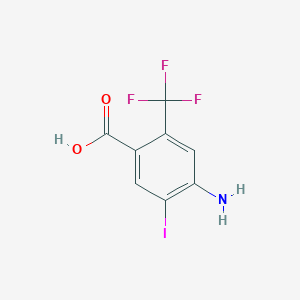
4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid is an aromatic compound with the molecular formula C8H5F3INO2. This compound is characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the iodination of 4-Amino-2-(trifluoromethyl)benzoic acid. This can be achieved using iodine and an oxidizing agent such as sodium hypochlorite under controlled conditions. The reaction proceeds as follows:
Starting Material: 4-Amino-2-(trifluoromethyl)benzoic acid
Reagents: Iodine (I2), Sodium hypochlorite (NaOCl)
Conditions: Room temperature, aqueous medium
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium)
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), acidic or basic conditions
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran)
Major Products
Substitution: Derivatives with different functional groups replacing the iodine atom
Oxidation: Nitro or nitroso derivatives
Reduction: Alcohols or aldehydes
Aplicaciones Científicas De Investigación
4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)benzoic acid: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodo-2-(trifluoromethyl)benzoic acid:
4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid: Bromine instead of iodine, leading to variations in reactivity and biological activity.
Uniqueness
4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid is unique due to the presence of both an amino group and an iodine atom on the same aromatic ring. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H5F3INO2 |
|---|---|
Peso molecular |
331.03 g/mol |
Nombre IUPAC |
4-amino-5-iodo-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F3INO2/c9-8(10,11)4-2-6(13)5(12)1-3(4)7(14)15/h1-2H,13H2,(H,14,15) |
Clave InChI |
FJTVRTHXERNWOO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1I)N)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12837810.png)
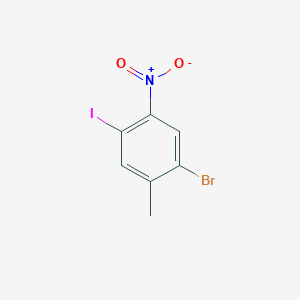
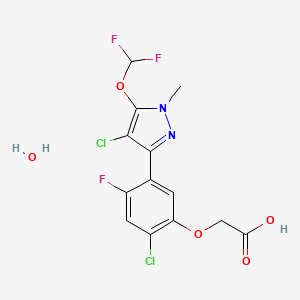

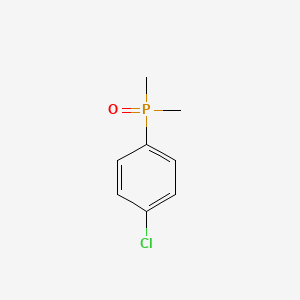

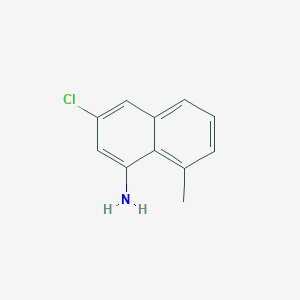

![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)
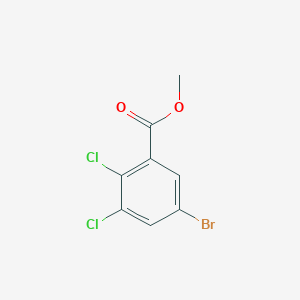

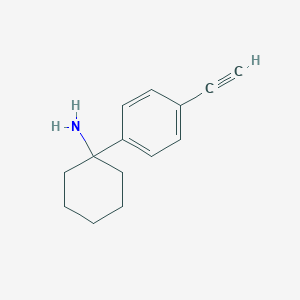
![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12837885.png)
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)
